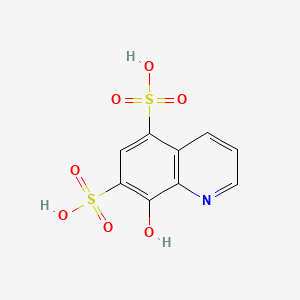
8-Hydroxyquinoline-5,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyquinoline-5,7-disulfonic acid is a chemical compound with the molecular formula C9H7NO7S2. It is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. The addition of sulfonic acid groups at the 5 and 7 positions enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-5,7-disulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid, which introduces sulfonic acid groups at the desired positions. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective sulfonation at the 5 and 7 positions .
Industrial Production Methods
In industrial settings, the production of 8-hydroxyquinoline-5,7-disulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-5,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different hydroquinoline derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different pharmacological and chemical properties .
Scientific Research Applications
8-Hydroxyquinoline-5,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: The compound is used in biological studies to investigate metal ion interactions and their effects on biological systems.
Medicine: Derivatives of 8-hydroxyquinoline-5,7-disulfonic acid are explored for their potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline-5,7-disulfonic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. This chelating property is the basis for its various pharmacological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad pharmacological potential.
5,7-Dibromo-8-hydroxyquinoline: A derivative with bromine atoms at the 5 and 7 positions, known for its antimicrobial activity.
5-Carboxy-8-hydroxyquinoline: A derivative with a carboxyl group, used as an inhibitor of 2-oxoglutarate-dependent enzymes.
Uniqueness
8-Hydroxyquinoline-5,7-disulfonic acid is unique due to the presence of sulfonic acid groups, which enhance its solubility and reactivity compared to other derivatives. This makes it particularly useful in applications requiring high solubility and strong metal-chelating properties .
Properties
CAS No. |
31568-84-0 |
|---|---|
Molecular Formula |
C9H7NO7S2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
8-hydroxyquinoline-5,7-disulfonic acid |
InChI |
InChI=1S/C9H7NO7S2/c11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9/h1-4,11H,(H,12,13,14)(H,15,16,17) |
InChI Key |
XSULSEYNDUGHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
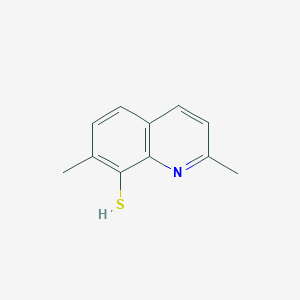
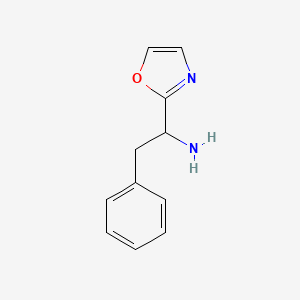
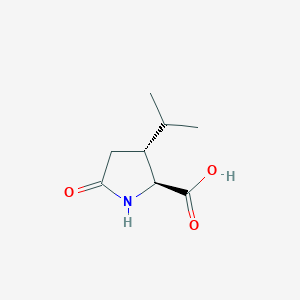
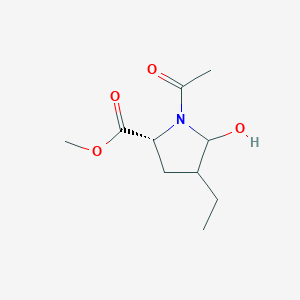

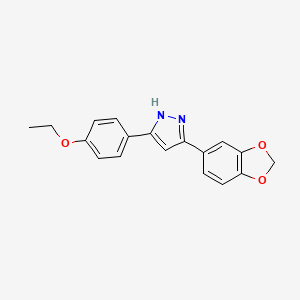
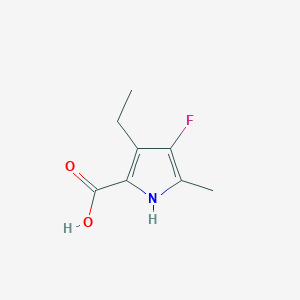
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
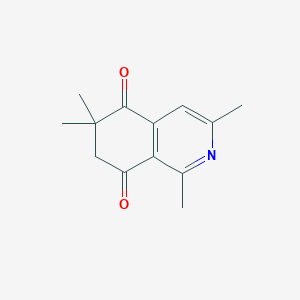
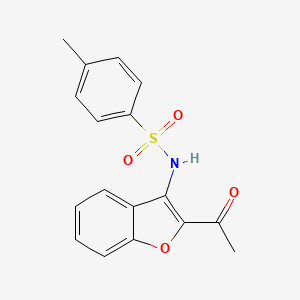
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)

